3-Amino-4-cyclobutylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyclobutylbutanamide is an organic compound with the molecular formula C8H16N2O It is characterized by the presence of an amino group (-NH2) and a cyclobutyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclobutylbutanamide can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclobutylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-4-cyclobutylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclobutylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: This compound has a similar amino group but differs in the presence of a benzoic acid moiety instead of a cyclobutyl group.
3-Amino-4-methoxybenzaniline: Similar in structure but contains a methoxy group and a benzaniline backbone.
Uniqueness
3-Amino-4-cyclobutylbutanamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-4-cyclobutylbutanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(5-8(10)11)4-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
TZWHGXWRNABQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.